Spectroscopic Profiling of 5-Methylpyrazine-2,3-diamine: A Technical Guide for Researchers
Spectroscopic Profiling of 5-Methylpyrazine-2,3-diamine: A Technical Guide for Researchers
Molecular Structure and its Spectroscopic Implications
5-Methylpyrazine-2,3-diamine possesses a unique electronic and structural framework that dictates its spectroscopic behavior. The pyrazine ring, an aromatic heterocycle, is substituted with a methyl group and two amino groups. The electron-donating nature of the amino groups and the methyl group significantly influences the electron density distribution within the pyrazine ring, which in turn affects the chemical shifts of the protons and carbons in the NMR spectra. Furthermore, the presence of N-H and C-N bonds, as well as aromatic C-H and C=C/C=N bonds, will give rise to characteristic absorption bands in the infrared spectrum.
Caption: Molecular Structure of 5-Methylpyrazine-2,3-diamine.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 5-Methylpyrazine-2,3-diamine is predicted to be relatively simple, reflecting the symmetry of the molecule. The key signals are expected from the aromatic proton, the methyl protons, and the protons of the two amino groups.
Table 1: Predicted ¹H NMR Spectral Data for 5-Methylpyrazine-2,3-diamine (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazine-H | 7.5 - 7.8 | Singlet | 1H |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | 4H |
| -CH₃ | 2.2 - 2.4 | Singlet | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
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Aromatic Proton (Singlet, ~7.5 - 7.8 ppm): The pyrazine ring has one remaining proton. Due to the symmetrical substitution pattern, this proton is expected to appear as a singlet. Its chemical shift is influenced by the electron-donating amino and methyl groups, which increase the electron density on the ring, causing a slight upfield shift compared to unsubstituted pyrazine.
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Amino Protons (Broad Singlet, ~5.0 - 6.0 ppm): The protons of the two amino groups are equivalent and are expected to produce a broad singlet. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with the solvent or trace amounts of water. The chemical shift of amine protons can vary depending on the solvent, concentration, and temperature.
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Methyl Protons (Singlet, ~2.2 - 2.4 ppm): The three protons of the methyl group are equivalent and will appear as a sharp singlet. The chemical shift is in the typical range for a methyl group attached to an aromatic ring.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring a ¹H NMR spectrum is crucial for obtaining high-quality, reproducible data.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to obtain a good signal-to-noise ratio.[1]
Table 2: Predicted ¹³C NMR Spectral Data for 5-Methylpyrazine-2,3-diamine (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2, C-3 (bearing -NH₂) | 145 - 155 |
| C-5 (bearing -CH₃) | 140 - 145 |
| C-6 | 125 - 135 |
| -CH₃ | 15 - 25 |
Interpretation of the Predicted ¹³C NMR Spectrum
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C-2 and C-3 (Quaternary Carbons, ~145 - 155 ppm): These two carbon atoms are bonded to the amino groups. The strong electron-donating effect of the nitrogen atoms causes a significant downfield shift for these carbons. As they are equivalent, they are expected to appear as a single peak.
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C-5 (Quaternary Carbon, ~140 - 145 ppm): This carbon is attached to the methyl group. Its chemical shift will be downfield due to its position in the aromatic ring.
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C-6 (Tertiary Carbon, ~125 - 135 ppm): This is the only carbon in the pyrazine ring bonded to a hydrogen atom. It is expected to be the most upfield of the aromatic carbons.
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Methyl Carbon (~15 - 25 ppm): The carbon of the methyl group will appear in the typical aliphatic region of the spectrum.
Experimental Protocol for ¹³C NMR Spectroscopy
The acquisition of a ¹³C NMR spectrum requires specific parameters to account for the lower sensitivity of the ¹³C nucleus.
Caption: Standard workflow for ¹³C NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methylpyrazine-2,3-diamine is expected to show characteristic absorption bands for N-H, C-H, C=C, C=N, and C-N vibrations.
Table 3: Predicted IR Absorption Bands for 5-Methylpyrazine-2,3-diamine
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium-Strong |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H stretch (-CH₃) | Medium-Weak |
| 1650 - 1580 | N-H bend | Strong |
| 1600 - 1450 | Aromatic C=C and C=N stretch | Medium-Strong |
| 1350 - 1250 | Aromatic C-N stretch | Strong |
Interpretation of the Predicted IR Spectrum
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N-H Stretching (3450 - 3300 cm⁻¹): The presence of two primary amino groups will result in two distinct N-H stretching bands in this region, corresponding to the asymmetric and symmetric vibrations. These bands are typically sharp and of medium to strong intensity.[2]
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Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The C-H bond of the pyrazine ring will give rise to absorption bands in this region, which are characteristic of aromatic C-H stretches.
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Aliphatic C-H Stretching (2980 - 2850 cm⁻¹): The methyl group will exhibit C-H stretching vibrations in this region.
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N-H Bending (1650 - 1580 cm⁻¹): The bending vibration of the N-H bonds in the amino groups will produce a strong absorption band in this region.[2]
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Aromatic Ring Stretching (1600 - 1450 cm⁻¹): The C=C and C=N stretching vibrations of the pyrazine ring will appear as a series of bands in this region.
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Aromatic C-N Stretching (1350 - 1250 cm⁻¹): The stretching vibration of the C-N bonds between the pyrazine ring and the amino groups will result in a strong absorption band in this region.[2]
Experimental Protocol for IR Spectroscopy
The choice of sampling technique for IR spectroscopy depends on the physical state of the sample. For a solid sample like 5-Methylpyrazine-2,3-diamine, the KBr pellet method is commonly employed.
Caption: Standard workflow for IR spectroscopy using the KBr pellet method.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of 5-Methylpyrazine-2,3-diamine based on established principles and data from related compounds. The presented ¹H NMR, ¹³C NMR, and IR data, along with their interpretations and standardized experimental protocols, offer a valuable starting point for researchers working with this compound. It is important to emphasize that experimental verification of these predicted data is essential for definitive structural confirmation. This guide serves as a robust framework to aid in the synthesis, identification, and characterization of 5-Methylpyrazine-2,3-diamine and its derivatives in various scientific applications.
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